Cas no 2171716-05-3 (2-amino-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoic acid)

2-amino-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoic acid
- EN300-1556228
- 2171716-05-3
- 2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid
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- インチ: 1S/C21H20N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,11-13,22H2,(H,23,26)(H,24,25)
- InChIKey: MJXSQJCMCPBQCE-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC#CCC(C(=O)O)N)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 364.14230712g/mol
- どういたいしつりょう: 364.14230712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 586
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 102Ų
2-amino-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1556228-0.5g |
2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid |
2171716-05-3 | 0.5g |
$2804.0 | 2023-06-05 | ||
Enamine | EN300-1556228-0.1g |
2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid |
2171716-05-3 | 0.1g |
$2571.0 | 2023-06-05 | ||
Enamine | EN300-1556228-1.0g |
2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid |
2171716-05-3 | 1g |
$2921.0 | 2023-06-05 | ||
Enamine | EN300-1556228-10000mg |
2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid |
2171716-05-3 | 10000mg |
$12560.0 | 2023-09-25 | ||
Enamine | EN300-1556228-100mg |
2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid |
2171716-05-3 | 100mg |
$2571.0 | 2023-09-25 | ||
Enamine | EN300-1556228-5.0g |
2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid |
2171716-05-3 | 5g |
$8470.0 | 2023-06-05 | ||
Enamine | EN300-1556228-2500mg |
2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid |
2171716-05-3 | 2500mg |
$5724.0 | 2023-09-25 | ||
Enamine | EN300-1556228-0.25g |
2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid |
2171716-05-3 | 0.25g |
$2687.0 | 2023-06-05 | ||
Enamine | EN300-1556228-2.5g |
2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid |
2171716-05-3 | 2.5g |
$5724.0 | 2023-06-05 | ||
Enamine | EN300-1556228-10.0g |
2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid |
2171716-05-3 | 10g |
$12560.0 | 2023-06-05 |
2-amino-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoic acid 関連文献
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
2-amino-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoic acidに関する追加情報
Introduction to 2-amino-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoic Acid (CAS No. 2171716-05-3)
2-amino-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 2171716-05-3, is characterized by its complex molecular structure, which includes an amino group, a methoxycarbonyl group, and a hexynoic acid moiety. The presence of these functional groups makes it a versatile building block for the synthesis of various pharmacologically active molecules.
The molecular architecture of 2-amino-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoic acid is particularly intriguing due to its potential applications in drug design. The compound's structure incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis as an protecting group for amino acids. This feature suggests that the compound could be utilized in the development of peptide-based therapeutics or as an intermediate in the synthesis of more complex peptidomimetics.
Recent advancements in medicinal chemistry have highlighted the importance of bioconjugation strategies in drug development. The hexynoic acid moiety in 2-amino-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoic acid provides a reactive site for further functionalization, enabling the attachment of other biomolecules such as antibodies or nucleic acids. This capability is particularly valuable in the field of targeted therapy, where bioconjugates are designed to deliver drugs directly to specific sites within the body, thereby enhancing efficacy and reducing side effects.
The fluorene-based component of this compound adds another layer of complexity and potential utility. Fluorene derivatives are known for their excellent photophysical properties, making them suitable for applications in fluorescent probes and imaging agents. In particular, the Fmoc group's fluorescence characteristics could be exploited for tracking biological processes or for developing novel diagnostic tools. This dual functionality—both as a synthetic intermediate and as a potential imaging agent—makes 2-amino-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoic acid a compound of considerable interest.
In the realm of drug discovery, the synthesis and characterization of novel heterocyclic compounds like 2-amino-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynoic acid are crucial for identifying new therapeutic targets. The compound's structure suggests potential activity against various biological pathways, including those involved in inflammation, cancer, and neurodegenerative diseases. By exploring its pharmacological profile, researchers may uncover new opportunities for therapeutic intervention.
One particularly exciting aspect of this compound is its potential role in structure-based drug design. The precise arrangement of its functional groups allows for detailed computational modeling and structural analysis, which can guide the optimization of its pharmacokinetic properties. Such studies are essential for developing drugs that not only interact effectively with their target proteins but also exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
The synthetic pathways to 2-amino-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ylnoic acid are also worth examining. Given its complexity, the development of efficient synthetic routes is critical for both academic research and industrial applications. Modern synthetic methodologies often involve multi-step reactions that require careful optimization to ensure high yields and purity. Advances in catalysis and green chemistry have made it possible to develop more sustainable synthetic routes, which align with the growing emphasis on environmental responsibility in chemical manufacturing.
Another important consideration is the biological activity of this compound. While its structural features suggest potential therapeutic applications, it is essential to conduct thorough biological testing to validate these hypotheses. In vitro assays can provide initial insights into its interaction with biological targets, while preclinical studies can assess its safety and efficacy in animal models. These studies are crucial for determining whether this compound has the potential to advance into clinical development.
The role of computational chemistry cannot be overstated in modern drug discovery. Molecular modeling techniques can predict how 2-amino-6-{((9H-fluorenine)-methylcarbonyl}amino)hexylnoic acid interacts with biological targets at the atomic level. These predictions can guide experimental efforts by highlighting key interactions and potential binding sites. Additionally, computational methods can be used to screen large libraries of compounds rapidly, identifying those with the highest likelihood of success before they are synthesized.
As research continues to evolve, interdisciplinary approaches will become increasingly important. The integration of expertise from chemistry, biology, and computer science will be essential for unlocking the full potential of compounds like 2-amino--{((9H-fluorenylmethylcarbonyl}amino)hexylnoic acid}. By leveraging these diverse perspectives, researchers can develop more innovative and effective strategies for drug discovery and development.
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